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molecular formula C17H18O2 B8446296 (4-Phenylphenyl) 2,2-dimethylpropanoate

(4-Phenylphenyl) 2,2-dimethylpropanoate

Cat. No. B8446296
M. Wt: 254.32 g/mol
InChI Key: CIBCQYHPZFPXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dcypt
Quantity
0.06 mmol
Type
reagent
Reaction Step Three

Identifiers

NAME
479

Inputs

Step One
Name
Quantity
0.3 mmol
Type
reactant
Smiles
CC(C)(C)C(=O)Oc2ccc(c1ccccc1)cc2
Step Two
Name
Quantity
0 mmol
Type
reactant
Smiles
O=C(Cc1ccccc1)c2ccccc2
Step Three
Name
dcypt
Quantity
0.06 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O=C(c1ccccc1)C(c2ccccc2)c4ccc(c3ccccc3)cc4
Measurements
Type Value Analysis
YIELD 63
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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